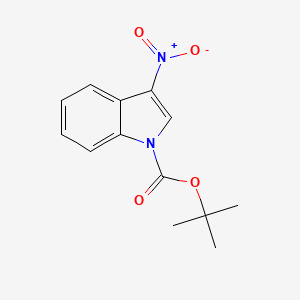

tert-Butyl 3-nitro-1H-indole-1-carboxylate

Description

Overview of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

The indole ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with diverse applications, including anticancer, anti-inflammatory, and antiviral properties. mdpi.commdpi.comresearchgate.netnih.gov Its unique electronic properties and the ability to be readily modified at various positions make it an attractive scaffold for the design of novel drug candidates. mdpi.com The indole nucleus is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, further highlighting its biological relevance. mdpi.comnih.gov

Contextualization of Nitroindoles as Key Intermediates

Among the various substituted indoles, nitroindoles, and particularly 3-nitroindoles, serve as crucial synthetic intermediates. researchgate.netrsc.org The nitro group, a strong electron-withdrawing group, activates the indole ring for certain reactions and can be readily converted into other functional groups, such as amines, providing a gateway to a diverse range of indole derivatives. rsc.org The synthesis of 3-nitroindoles has traditionally presented challenges, often requiring harsh acidic conditions that are not compatible with sensitive functional groups. rsc.org

Role of N-Protection Strategies in Indole Synthesis and Functionalization

To overcome the challenges associated with the reactivity of the indole nitrogen and to control the regioselectivity of reactions, N-protection strategies are widely employed in indole synthesis. nih.govnih.gov The use of a protecting group on the indole nitrogen can prevent unwanted side reactions and direct synthetic transformations to other positions of the indole ring. nih.gov A variety of protecting groups have been developed, with the tert-butoxycarbonyl (Boc) group being a popular choice due to its stability under many reaction conditions and its facile removal under mild acidic or thermal conditions. nih.govnih.gov

Specific Research Focus on tert-Butyl 3-nitro-1H-indole-1-carboxylate

The compound this compound, which incorporates both a 3-nitro group and an N-Boc protecting group, has emerged as a particularly valuable synthetic building block. nih.gov This compound allows for the strategic manipulation of the indole scaffold. Recent research has focused on developing efficient and environmentally friendly methods for its synthesis. rsc.orgnih.gov For instance, a metal-free and acid-free electrophilic nitration of N-Boc indole has been developed using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640), providing the desired product in high yield. nih.gov This method represents a significant advancement over traditional nitration techniques that often employ strong acids like nitric acid. rsc.org

The utility of this compound is further demonstrated by its use in subsequent transformations. For example, it can undergo a Barton-Zard reaction to form pyrrolo[3,4-b]indoles, which are important structural motifs in various biologically active molecules. nih.gov The Boc protecting group can be readily removed to yield 3-nitroindole, a key intermediate for further derivatization. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-nitroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-11(15(17)18)9-6-4-5-7-10(9)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNTXGVJKFWNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Nitro 1h Indole 1 Carboxylate

Electrophilic Nitration Approaches

Electrophilic nitration is a cornerstone of aromatic chemistry, but its application to indoles requires careful selection of reagents to prevent degradation and control regioselectivity. The high electron density at the C3 position of the indole (B1671886) ring makes it the preferred site for electrophilic attack, provided the reaction conditions are mild enough to preserve the heterocyclic core. nih.gov

To circumvent the issues associated with strong acids like nitric and sulfuric acid, which cause polymerization of the indole ring, methods utilizing non-acidic and non-metallic conditions have been developed. bhu.ac.inrsc.org A notable strategy involves an electrophilic substitution reaction using ammonium tetramethylnitrate in the presence of an anhydride (B1165640). rsc.orgnih.gov This approach provides a mild and environmentally friendly pathway to 3-nitroindoles, avoiding the use of corrosive acids and heavy metals. rsc.org The reaction proceeds efficiently at or below room temperature, demonstrating its practicality for synthesizing compounds like tert-butyl 3-nitro-1H-indole-1-carboxylate. nih.govresearchgate.net

The combination of an ammonium nitrate (B79036) salt and an anhydride, particularly trifluoroacetic anhydride (TFAA), is a key aspect of modern, mild nitration protocols for indoles. nih.govkpi.ua In the synthesis of this compound, researchers initially investigated various reaction conditions, finding that the pairing of tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride provided the target product in a moderate yield. nih.gov

Further optimization revealed that the choice of both the ammonium salt and the anhydride is crucial for reaction success. While tetrabutylammonium nitrate also furnished the product in a medium yield, other ammonium salts resulted in only trace amounts. nih.gov Similarly, replacing trifluoroacetic anhydride with acetic anhydride led to no reaction, and triflic anhydride yielded only trace product, highlighting the specific reactivity imparted by the trifluoroacetyl group. nih.gov

| Entry | Ammonium Salt | Anhydride | Result |

|---|---|---|---|

| 1 | Tetramethylammonium nitrate | Trifluoroacetic anhydride | Medium Yield |

| 2 | Tetrabutylammonium nitrate | Trifluoroacetic anhydride | Medium Yield |

| 3 | Other Ammonium Salts | Trifluoroacetic anhydride | Trace Product |

| 4 | Tetramethylammonium nitrate | Acetic anhydride | No Reaction |

| 5 | Tetramethylammonium nitrate | Triflic anhydride | Trace Product |

The actual nitrating agent in the aforementioned reaction is trifluoroacetyl nitrate (CF3COONO2), which is generated in situ. rsc.org It is formed through the metathesis of an ammonium nitrate salt and trifluoroacetic anhydride at mild, sub-room temperatures. rsc.orgnih.gov This reagent is a powerful electrophile capable of nitrating a variety of aromatic and heterocyclic compounds, including N-protected indoles. rsc.orgresearchgate.net The high electrophilicity of trifluoroacetyl nitrate is a key factor in its ability to effectively nitrate the electron-rich indole ring. rsc.org Mechanistic proposals suggest that after its formation, trifluoroacetyl nitrate reacts with the N-Boc indole via a four-membered ring transition state to deliver the nitro group to the C3-position. researchgate.net

Radical Nitration Methods

An alternative to electrophilic substitution is radical nitration, which offers different reaction pathways and substrate compatibility. These methods can be particularly useful for indoles that may be sensitive to even mild electrophilic conditions or for achieving different selectivity patterns.

A mild and selective radical nitration of indoles has been developed using sodium nitrite (NaNO2) as the nitro source and potassium persulfate (K2S2O8) as an oxidant. researchgate.net This metal-free method is effective for the C3-nitration of both free (NH)-indoles and N-methyl indoles, producing the corresponding 3-nitroindoles in good yields. researchgate.netresearchgate.net The reaction proceeds via a radical pathway, offering a complementary approach to the electrophilic methods. researchgate.net The use of K2S2O8 as the oxidant is crucial for the generation of the necessary radical species from sodium nitrite. researchgate.netresearchgate.net This protocol demonstrates high regioselectivity for the 3-position and has been successfully applied to various indole substrates. researchgate.net

| Substrate | Product | Yield |

|---|---|---|

| Free (NH)-Indoles | 3-Nitroindoles | Good |

| N-Methyl Indoles | 3-Nitroindoles | Good |

| Pyrrole (B145914) | 3-Nitropyrrole | Good |

Challenges and Advancements in 3-Nitroindole Synthesis

The synthesis of 3-nitroindoles, crucial intermediates for various biologically active molecules, has historically been fraught with challenges. nih.govrsc.org Traditional methods for the nitration of indoles often rely on the use of strong acids, such as concentrated nitric acid. nih.govrsc.org These approaches present several significant drawbacks, including potential safety hazards, negative environmental impact, low product yields, and poor compatibility with a wide range of functional groups. rsc.org The lack of robust, classical methods has spurred research into more efficient and safer synthetic protocols. nih.gov

Significant advancements have been made in developing methodologies that avoid harsh acidic conditions. A notable modern approach involves an electrophilic substitution reaction that does not use acids or metals. researchgate.net This protocol utilizes trifluoroacetyl nitrate (CF₃COONO₂), which is generated in situ from the metathesis of tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride at low temperatures (0–5 °C). nih.govresearchgate.net Trifluoroacetyl nitrate acts as an effective electrophilic nitrating agent for indoles, enabling a highly regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. nih.govresearchgate.net This method demonstrates broad applicability, proceeding smoothly with indoles bearing either nitro or halogen substituents at the 5-position, as well as with 6- and 7-substituted indoles, to provide the desired 3-nitroindole derivatives in moderate to excellent yields. rsc.org Other advanced strategies include electrochemical methods, such as the cyclization of nitroenamines facilitated by potassium iodide, which proceeds through a sequential paired electrolysis process. researchgate.netnih.gov

N-Protection of the Indole Nitrogen via tert-Butoxycarbonylation

Given the reactivity of the indole N-H proton, protection of the nitrogen atom is a critical step in the synthesis of many indole derivatives, including this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in the presence of most nucleophiles and bases. researchgate.net The installation of the Boc group on the indole nitrogen is typically performed prior to the nitration step. This N-protection strategy renders the indole ring less basic and can influence the regioselectivity of subsequent reactions. researchgate.net

Mechanistic Aspects of Boc Protection

The standard mechanism for the N-tert-butoxycarbonylation of an amine involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). commonorganicchemistry.com This leads to the displacement of a tert-butyl carbonate anion. commonorganicchemistry.comcommonorganicchemistry.com The resulting anion then acts as a base, abstracting a proton from the now-protonated amine to yield the N-Boc protected product and tert-butyl bicarbonate. The latter intermediate is unstable and decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.comcommonorganicchemistry.com

However, indoles are considered poorly nucleophilic amines, which can make the reaction with Boc₂O slow or inefficient. To accelerate the reaction, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed. commonorganicchemistry.com In the DMAP-catalyzed mechanism, the more nucleophilic DMAP first attacks the Boc anhydride to form a highly reactive N-acylpyridinium intermediate (Boc-pyridinium species). commonorganicchemistry.com The indole nitrogen then attacks this activated intermediate, which is a more facile reaction, leading to the N-Boc indole and regenerating the DMAP catalyst. commonorganicchemistry.com

Optimization of Boc Protection Conditions in Indole Systems

Optimizing the conditions for the Boc protection of indoles is crucial for achieving high yields and minimizing side reactions. Due to the low nucleophilicity of the indole nitrogen, standard procedures may not be effective. The inclusion of a catalyst is a primary optimization strategy. While DMAP is common, other catalysts have been reported for the chemoselective N-tert-butoxycarbonylation of various amines, including iodine and perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), which can be effective under solvent-free conditions at room temperature. organic-chemistry.org

The choice of solvent also plays a significant role. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can function as both a solvent and a catalyst, enabling efficient and chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org The reaction is generally conducted under basic conditions to facilitate the deprotonation of the indole N-H. researchgate.net The careful selection of the base, catalyst, solvent, and reaction temperature is essential to tailor the protocol for specific indole substrates, ensuring efficient and clean conversion to the desired N-Boc protected product.

Comparison of Synthetic Routes to this compound

The synthesis of this compound is primarily achieved by the nitration of a pre-formed N-Boc protected indole. Two principal methods for this transformation are prominent in the literature, differing in their choice of nitrating agent and reaction conditions.

Route 1: Nitration of tert-Butyl 1H-indole-1-carboxylate

This is the most direct and widely reported approach. It begins with commercially available or synthesized tert-butyl 1H-indole-1-carboxylate, which is then nitrated at the C3 position.

Method A: Non-Acidic Nitration: This modern method uses tetramethylammonium nitrate with trifluoroacetic anhydride in acetonitrile (B52724). The reaction proceeds at a controlled temperature of 0–5 °C for 4 hours. This approach is advantageous as it avoids the use of strong, corrosive acids and heavy metals, aligning with principles of green chemistry. It has been reported to produce this compound in a moderate yield. nih.gov

Method B: Acetyl Nitrate Nitration: A more traditional approach involves the in situ generation of acetyl nitrate from fuming nitric acid and acetic anhydride. This reaction is typically carried out at very low temperatures, around -70 °C. This method has been shown to provide the target compound in a good yield of 66%. researchgate.net

The following table provides a comparative overview of these two synthetic methods.

| Feature | Method A: Non-Acidic Nitration nih.gov | Method B: Acetyl Nitrate Nitration researchgate.net |

| Starting Material | tert-Butyl 1H-indole-1-carboxylate | tert-Butyl 1H-indole-1-carboxylate |

| Reagents | Tetramethylammonium nitrate, Trifluoroacetic anhydride | Fuming nitric acid, Acetic anhydride |

| Solvent | Acetonitrile | Not specified, likely acetic anhydride |

| Temperature | 0–5 °C | -70 °C |

| Yield | Medium | 66% |

| Advantages | Non-acidic, non-metallic, environmentally friendlier | Good reported yield |

| Disadvantages | Moderate yield | Use of fuming nitric acid, very low temperature required |

An alternative theoretical route would involve the initial nitration of unprotected indole to form 3-nitroindole, followed by the N-Boc protection of the product. However, this pathway is generally less favorable. The initial nitration of indole is problematic, suffering from low yields and harsh conditions. rsc.org Furthermore, the subsequent Boc protection of 3-nitroindole would be challenging due to the strong electron-withdrawing nature of the nitro group, which significantly reduces the nucleophilicity of the indole nitrogen. Therefore, the protection-then-nitration strategy is the more viable and efficient synthetic route.

Chemical Reactivity and Derivatization of Tert Butyl 3 Nitro 1h Indole 1 Carboxylate

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle, primarily undergoing reductive transformations to the corresponding amine or activating the indole (B1671886) ring for nucleophilic attack.

Reductive Transformations to Aminoindoles

The reduction of the nitro group is a fundamental transformation, providing access to 3-aminoindoles, which are valuable precursors for a wide range of biologically active compounds. The most common method for this conversion is catalytic hydrogenation. Under standard conditions, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, tert-butyl 3-nitro-1H-indole-1-carboxylate is efficiently converted to tert-butyl 3-amino-1H-indole-1-carboxylate. This reaction is typically clean and high-yielding, proceeding under mild temperature and pressure.

The general scheme for this reduction is as follows:

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| This compound | H2, Pd/C, Solvent (e.g., MeOH, EtOH) | tert-Butyl 3-amino-1H-indole-1-carboxylate |

This transformation is crucial for building more complex molecular architectures, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions.

Nucleophilic Substitution Reactions at the Nitro Position

While direct nucleophilic aromatic substitution (SNAr) of the nitro group itself is uncommon, its strong electron-withdrawing nature renders the indole C2 position highly electrophilic and susceptible to attack by nucleophiles. researchgate.net This reactivity leads to a variety of valuable chemical transformations, including dearomatization and annulation reactions, rather than a simple substitution at C3. researchgate.net

When this compound is treated with electron-rich species, the nucleophile preferentially adds to the C2 position of the indole ring. The resulting intermediate can then undergo further reactions. For instance, in the presence of a suitable leaving group at the C2 position (e.g., a halide), a formal SNAr reaction can occur. A study by Gribble and Roy demonstrated that a 2-iodo-3-nitroindole derivative readily reacts with secondary amines to yield 2-amino-3-nitroindoles in good yields under mild conditions. researchgate.net This highlights the capacity of the C3-nitro group to activate adjacent positions toward nucleophilic attack.

| Reactant | Nucleophile/Reagents | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Electron-rich alkenes, enamines | [3+2] Cycloaddition / Annulation | Polycyclic Indoline Derivatives |

| tert-Butyl 2-halo-3-nitro-1H-indole-1-carboxylate | Secondary Amines | Nucleophilic Aromatic Substitution (SNAr) | tert-Butyl 2-amino-3-nitro-1H-indole-1-carboxylate |

Reactions at the Indole Ring System

The reactivity of the indole core in this compound is significantly modulated by the deactivating nitro and Boc groups.

Electrophilic Aromatic Substitution Reactions on the Indole Core

The indole ring is typically highly reactive towards electrophiles, with substitution occurring preferentially at the C3 position. wikipedia.org However, in this compound, this position is blocked. Furthermore, the combined electron-withdrawing effects of the N-Boc and C3-nitro groups strongly deactivate the entire indole system towards further electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

Should a reaction with a potent electrophile be forced under harsh conditions, substitution would be predicted to occur on the benzene (B151609) portion of the ring. The directing effects of the existing substituents would favor electrophilic attack at the C5 or C7 positions, which are meta to the deactivating nitro group at C3. libretexts.org Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts alkylation are challenging and generally not reported for this specific substrate due to its low reactivity. byjus.com

Oxidative Transformations of the Indole Moiety

The oxidation of indoles can lead to several products, with 2-oxindoles being common and synthetically useful derivatives. nih.gov For this compound, oxidation would target the C2 position, which is adjacent to the indole nitrogen and part of the electron-rich pyrrole (B145914) ring.

A general and green method for this transformation involves the use of a halide catalyst with a terminal oxidant like Oxone (potassium peroxymonosulfate). nih.gov This system generates an in situ electrophilic halogen species that attacks the C2=C3 double bond, leading to the formation of a 2-hydroxyindoline intermediate that subsequently tautomerizes or is oxidized to the corresponding 2-oxindole. This would convert this compound into tert-butyl 3-nitro-2-oxoindoline-1-carboxylate.

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| This compound | Oxone, Halide Source (e.g., NaBr), Solvent (e.g., t-BuOH/H2O) | tert-Butyl 3-nitro-2-oxoindoline-1-carboxylate |

Rearrangement Reactions

A notable reaction of this compound is its participation in the Barton-Zard pyrrole synthesis. wikipedia.orgresearchgate.net This reaction involves the treatment of the nitro-indole with an α-isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netnih.gov

The reaction proceeds via a sequence of steps including a Michael addition, cyclization, and elimination of the nitro group, ultimately leading to the formation of a new pyrrole ring fused to the indole core. wikipedia.org Specifically, the reaction of this compound affords the corresponding pyrrolo[3,4-b]indole (B14762832) derivative in excellent yield. nih.gov This powerful transformation constructs complex heterocyclic systems from relatively simple precursors. researchgate.net

| Reactant | Reagents & Conditions | Product Name | Reaction Name |

|---|---|---|---|

| This compound | Ethyl isocyanoacetate, DBU, THF | 4-(tert-Butyl) 3-ethyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate | Barton-Zard Reaction |

Reactivity of the N-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of amines, including the indole nucleus, due to its stability under various conditions and the multiple strategies available for its removal. semanticscholar.org Its primary function is to temporarily mask the reactivity of the amine to allow for selective transformations at other positions of the molecule. nih.gov The reactivity of the N-Boc group in this compound is central to its utility as a synthetic intermediate, enabling the eventual liberation of the N-H group to yield 3-nitroindole or to allow for subsequent N-functionalization. The deprotection of the N-Boc group is a frequently performed transformation in chemical and pharmaceutical research. nih.gov

Acid-mediated cleavage is the most traditional and common method for the deprotection of N-Boc groups. nih.gov The process is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govmasterorganicchemistry.com

The accepted mechanism involves the following steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid. masterorganicchemistry.comcommonorganicchemistry.com

Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com The tert-butyl cation is subsequently neutralized by deprotonation to form isobutylene (B52900) gas or by reacting with a nucleophilic species in the medium. commonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com

Amine Formation: This decarboxylation step liberates the free amine. Under the acidic reaction conditions, the resulting amine is typically protonated to form its corresponding salt (e.g., hydrochloride or trifluoroacetate (B77799) salt). commonorganicchemistry.com

While highly effective, the use of strong acids may be incompatible with other acid-sensitive functional groups within the molecule. nih.gov For substrates like this compound, the presence of the electron-withdrawing nitro group can influence the stability of the indole ring system under harsh acidic conditions.

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM or neat, 0°C to RT | nih.govmasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | In organic solvents like dioxane, ethyl acetate, or methanol (B129727) | nih.gov |

| Sulfuric Acid (H₂SO₄) | In tert-butyl acetate | nih.gov |

| Aqueous Phosphoric Acid | Water | nih.gov |

Although less common than acid-mediated methods, base-mediated deprotection of the N-Boc group is a viable strategy, particularly for activated systems such as indoles and pyrroles. semanticscholar.org The electron-withdrawing nature of the aromatic ring system enhances the acidity of the carbamate (B1207046) proton, facilitating its removal.

Common basic conditions include:

Sodium Methoxide (B1231860) (NaOMe): A catalytic amount of sodium methoxide in dry methanol at room temperature has been shown to efficiently cleave the N-Boc group from indoles, pyrroles, and indazoles in high yields. researchgate.net

Sodium Carbonate (Na₂CO₃): Using sodium carbonate in refluxing dimethoxyethane (DME) has also been reported for N-Boc deprotection. nih.gov

Sodium t-butoxide: In slightly wet tetrahydrofuran (B95107) (THF), sodium t-butoxide can remove the N-Boc group from certain substrates. nih.gov

These methods offer an alternative for molecules containing acid-labile functional groups.

The N-Boc group can be removed simply by heating, a process known as thermolytic cleavage. capes.gov.br This method is advantageous as it can be performed without any acid or base, and sometimes even without a solvent. researchgate.netcapes.gov.br The deprotection of N-Boc indoles and pyrroles proceeds cleanly and in high yields via thermolysis. researchgate.netcapes.gov.br The reaction is believed to proceed through a concerted elimination mechanism, yielding the deprotected amine, carbon dioxide, and isobutylene. nih.gov

The process can be accelerated using high-boiling point solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), or through the use of microwave-assisted heating, which can significantly shorten reaction times. nih.govresearchgate.net Continuous flow technology at high temperatures (e.g., 150-300°C) has also been successfully employed for the thermolytic removal of N-Boc groups. nih.gov

The use of solid acid catalysts provides a heterogeneous approach to N-Boc deprotection, offering advantages such as simplified product isolation, catalyst reusability, and suitability for continuous flow processes. rsc.orgresearchgate.net

Several solid acid catalysts have been proven effective:

Montmorillonite K10: This clay catalyst is effective in removing aromatic N-Boc groups while showing selectivity over aliphatic N-Boc protected amines. researchgate.net

Silica (B1680970) Gel: N-Boc groups on indoles and other thermally sensitive heterocycles can be cleaved using silica gel, often in refluxing toluene. nih.govresearchgate.netresearchgate.net This method is valued for its mildness and selectivity, as other carbamates like Cbz and Fmoc are not affected under the same conditions. researchgate.net

Zeolites (e.g., H-BEA): In continuous flow reactors, zeolites such as H-BEA have been used to achieve rapid and high-yield N-Boc deprotection of various amines in solvents like THF at elevated temperatures (e.g., 140°C). rsc.orgrsc.org The active sites are believed to be moderate Brønsted acid sites associated with silanol (B1196071) defects, which are not poisoned by the amine product. rsc.orgresearchgate.net

In addition to common acids and bases, several specific reagents have been developed for N-Boc cleavage, often offering milder conditions or enhanced selectivity for complex molecules.

Oxalyl Chloride: A mild and efficient method for deprotecting a wide range of N-Boc protected compounds, including those with aromatic and heterocyclic systems, involves using oxalyl chloride in methanol at room temperature. nih.govrsc.org The reactions are often rapid (1-4 hours) and provide high yields. nih.govrsc.org This method is particularly effective for substrates containing electron-withdrawing groups (EWGs) like nitro groups, which can accelerate the cleavage. rsc.org The proposed mechanism is thought to be broader than simple in situ generation of HCl and involves the electrophilic character of oxalyl chloride. rsc.orguky.edu

Tetrabutylammonium Fluoride (TBAF): A mild procedure using TBAF in refluxing THF has been reported for N-Boc deprotection. researchgate.netresearchgate.net This method is notable for its selectivity in the presence of other acid- and base-sensitive functionalities, such as tert-butyl esters. researchgate.netresearchgate.net

3-Methoxypropylamine: This reagent was successfully used for the deprotection of recalcitrant N-Boc protected indoles where traditional methods with strong acids failed. researchgate.net The deprotection proceeds via a proposed addition-elimination mechanism and offers a mild alternative for complex heterocyclic substrates. researchgate.net

Table 2: Overview of Specific Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Oxalyl Chloride | 3 equivalents in Methanol, RT | Mild, rapid, tolerant of functional groups, effective for EWG-substituted aromatics. | nih.govrsc.org |

| TBAF | Refluxing THF | Mild, selective for acid- and base-sensitive groups. | researchgate.netresearchgate.net |

| 3-Methoxypropylamine | Heat | Mild, effective for complex heteroarenes where other methods fail. | researchgate.net |

| Iodine | Solvent-free or in solvent | Neutral conditions, catalytic amounts of iodine. | semanticscholar.org |

Deprotection Strategies for the N-Boc Group

Reactions Employing this compound as a Substrate

A significant application of this compound is its use as a key reactant in the Barton-Zard reaction to construct the pyrrolo[3,4-b]indole scaffold. nih.gov This reaction is a powerful method for synthesizing pyrrole derivatives. mdpi.com The process involves the reaction of a nitroalkene with an α-isocyanide in the presence of a base. mdpi.com

In a specific example, the Barton-Zard reaction of this compound with methyl isocyanoacetate proceeds in excellent yield to furnish 4-(tert-Butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate. nih.gov This transformation highlights the utility of the 3-nitroindole derivative as a building block for more complex, fused heterocyclic systems. nih.gov

It is noteworthy that the choice of the N-protecting group on the indole ring can be crucial for the outcome of the Barton-Zard reaction. For instance, the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under similar conditions has been reported to yield a pyrrolo[2,3-b]indole (B14758588) derivative, which is an isomer of the expected pyrrolo[3,4-b]indole product. This suggests that the N-Boc group in this compound plays a role in directing the regioselectivity of the cyclization.

Table 1: Barton-Zard Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | Methyl isocyanoacetate | 4-(tert-Butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate | Excellent | nih.gov |

While the 3-nitro group itself is not typically a direct participant in common cross-coupling reactions, its presence on the indole ring opens up numerous avenues for further functionalization. The nitro group is a versatile functional group that can be readily transformed into other functionalities, which can then undergo a wide range of coupling reactions.

Reduction and Subsequent Derivatization:

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-based reductants (e.g., SnCl2, Fe/HCl). The resulting tert-butyl 3-amino-1H-indole-1-carboxylate can then serve as a precursor for numerous other derivatives.

For example, the amino group can be converted into a diazonium salt, which is a highly versatile intermediate. The diazonium group can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens (Cl, Br, I), cyano, and hydroxyl groups. The introduction of a halogen at the 3-position is particularly significant as it paves the way for a multitude of palladium-catalyzed cross-coupling reactions.

Potential Cross-Coupling Reactions:

Once a halo-indole derivative (e.g., tert-butyl 3-bromo-1H-indole-1-carboxylate or tert-butyl 3-iodo-1H-indole-1-carboxylate) is synthesized from the corresponding 3-aminoindole, it can be utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

Suzuki Coupling: Reaction with boronic acids or their esters to form new C-C bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Stille Coupling: Reaction with organostannanes.

These coupling reactions are fundamental in modern organic synthesis and would allow for the introduction of a vast array of substituents at the 3-position of the indole ring, starting from this compound. While specific examples of these coupling reactions starting directly from the 3-nitro compound are not extensively reported, the individual steps (nitro reduction, diazotization, halogenation, and subsequent coupling) are well-established transformations in organic chemistry.

Table 2: Potential Functionalization Pathway of this compound

| Starting Material | Transformation | Intermediate | Subsequent Reaction (Example) | Potential Product Class |

| This compound | Reduction of nitro group | tert-Butyl 3-amino-1H-indole-1-carboxylate | Diazotization followed by Sandmeyer reaction | tert-Butyl 3-halo-1H-indole-1-carboxylates |

| tert-Butyl 3-halo-1H-indole-1-carboxylate | Palladium-catalyzed cross-coupling | - | Suzuki Coupling with Arylboronic acid | 3-Arylindole derivatives |

| tert-Butyl 3-halo-1H-indole-1-carboxylate | Palladium-catalyzed cross-coupling | - | Heck Coupling with Alkene | 3-Alkenylindole derivatives |

| tert-Butyl 3-halo-1H-indole-1-carboxylate | Palladium-catalyzed cross-coupling | - | Sonogashira Coupling with Alkyne | 3-Alkynylindole derivatives |

| tert-Butyl 3-halo-1H-indole-1-carboxylate | Palladium-catalyzed cross-coupling | - | Buchwald-Hartwig Amination with Amine | 3-Aminoindole derivatives |

Applications in Advanced Organic Synthesis

As a Building Block for Complex Indole (B1671886) Derivatives

The compound serves as a key starting material for the elaboration of the indole scaffold into more complex, fused heterocyclic systems. The electron-withdrawing nature of the C3-nitro group activates the C2 position, while the nitro group itself is a precursor to other functionalities, primarily the amino group.

tert-Butyl 3-nitro-1H-indole-1-carboxylate is instrumental in the synthesis of fused polyheterocyclic systems like pyrrolo[2,3-b]indoles and carbolines. For instance, N-protected 3-nitroindoles are key precursors for constructing the pyrrolo[2,3-b]indole (B14758588) skeleton. The reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and a base leads to the formation of a rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This type of transformation highlights the utility of the 3-nitroindole core in complex cyclization reactions.

Furthermore, while direct synthesis of carbolines from this compound is less common, the broader family of 3-nitroindoles serves as precursors to these important alkaloids. For example, β-carbolines can be synthesized via the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles. nih.gov These vinylated intermediates can be prepared from the corresponding indole-3-carbaldehydes, demonstrating a synthetic route from C3-functionalized indoles to the carboline framework. nih.gov This positions 3-nitroindoles as valuable intermediates in the synthesis of natural products like the β-carboline alkaloids norharmane and harmane. nih.gov

A significant application of this compound is in the construction of the pyrrolo[3,4-b]indole (B14762832) skeleton via the Barton-Zard pyrrole (B145914) synthesis. researchgate.netnih.gov This reaction involves the condensation of a nitroalkene with an isocyanoacetate in the presence of a base. In this context, the 3-nitroindole acts as the nitroalkene component.

The reaction of this compound with ethyl isocyanoacetate and a suitable base affords the corresponding pyrrolo[3,4-b]indole derivative in good yields. researchgate.net This method provides a direct and efficient route to this tricyclic system, which is a core structure in various biologically active compounds. A recent study demonstrated that 4-(tert-Butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate could be prepared in excellent yield from this compound through a Barton-Zard reaction. nih.govrsc.org

Table 1: Synthesis of Pyrrolo[3,4-b]indoles from N-Protected 3-Nitroindoles

| N-Protected 3-Nitroindole | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Ethyl isocyanoacetate | 4-(tert-Butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate | Excellent | nih.govrsc.org |

| 1-Benzenesulfonyl-3-nitro-1H-indole | Ethyl isocyanoacetate | Pyrrolo[3,4-b]indole derivative | 80% | researchgate.net |

The nitro group of this compound is readily reduced to an amino group, yielding tert-butyl 3-amino-1H-indole-1-carboxylate. This transformation is a gateway to a variety of further functionalized indoles, including diaminoindoles. While a direct, one-pot synthesis of a diaminoindole from this compound is not prominently reported, a logical synthetic sequence can be envisioned.

The initial step involves the chemical reduction of the nitro group, a standard transformation in organic synthesis. Following the formation of the 3-aminoindole derivative, a second amino group can be introduced onto the indole ring through various methods, such as nitration followed by another reduction, or through electrophilic amination protocols, depending on the desired position of the second amino function. For example, syntheses of other diaminoindoles have been reported starting from different precursors, indicating the general feasibility of preparing such compounds. acs.org The resulting diaminoindoles are valuable intermediates, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents.

The tert-butoxycarbonyl (Boc) group at the N-1 position of the indole ring in this compound plays a crucial role in synthetic strategy. It serves as a protecting group, which deactivates the indole nitrogen, preventing its participation in unwanted side reactions and often enhancing the regioselectivity of electrophilic substitution at other positions of the indole nucleus.

A key aspect of its utility is its lability under specific conditions. The Boc group can be cleanly removed, typically under acidic conditions (e.g., with trifluoroacetic acid) or thermally, to regenerate the N-H bond. nih.govrsc.org This deprotection step unmasks the nitrogen atom, allowing for subsequent N-1 functionalization. This strategy provides a route to a wide variety of N-substituted 3-nitroindoles, which would be difficult to access directly. This makes this compound a cornerstone for creating diverse indole libraries with modifications at the N-1 position.

Intermediate in Total Synthesis of Natural Products and Analogs

The 3-nitroindole scaffold, readily accessible from its N-Boc protected form, is a key intermediate in the total synthesis of several natural products, particularly indole alkaloids. The β-carboline family of alkaloids, known for their wide range of biological activities, serves as a prime example.

The synthesis of natural products such as norharmane, harmane, and eudistomin N has been achieved using strategies that involve 3-nitroindole derivatives. nih.gov For example, a synthetic route to β-carbolines involves the reaction of 3-nitrovinylindoles, which can be derived from 3-nitroindoles. The nitro group is a critical part of the cyclization strategy to form the pyridine (B92270) ring fused to the indole core. nih.gov The accessibility of the 3-nitroindole structure from this compound positions it as a valuable precursor in the synthetic route towards these and other complex natural products.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The chemical reactivity of this compound makes it a valuable precursor for a wide range of bioactive molecules and pharmaceutical intermediates. nih.govrsc.org The nitro group itself is a known pharmacophore in certain classes of drugs and can be a crucial feature for biological activity. nih.gov

More commonly, the nitro group serves as a synthetic handle to be converted into other functional groups. As mentioned, its reduction to an amine is a key transformation, leading to 3-aminoindole derivatives. This amino group can then be further elaborated to form amides, sulfonamides, or participate in the construction of new heterocyclic rings, leading to compounds with potential therapeutic applications. The pyrrolo[3,4-b]indoles and carbolines synthesized from this precursor are scaffolds found in many biologically active compounds, including kinase inhibitors, anticancer agents, and compounds acting on the central nervous system. nih.govnih.gov The versatility of this compound ensures its continued importance in medicinal chemistry and drug discovery programs. nih.gov

Role in Asymmetric Synthesis and Chiral Induction

The electron-deficient nature of the indole ring in this compound, resulting from the presence of the nitro group at the C3 position and the tert-butoxycarbonyl (Boc) group on the nitrogen atom, renders it an effective substrate in various asymmetric transformations. This enhanced electrophilicity at the C2 position allows the compound to participate in reactions that construct complex chiral molecules, a cornerstone of modern medicinal chemistry and materials science. Research in this area has particularly focused on the dearomative functionalization of the indole nucleus, providing access to three-dimensional structures from flat aromatic precursors.

A significant application of N-protected 3-nitroindoles, including the tert-butyl carboxylate variant, is in organocatalytic asymmetric dearomatization reactions. These reactions leverage chiral small-molecule catalysts to control the stereochemical outcome of the transformation, leading to the synthesis of enantioenriched products.

One notable example is the thiol-triggered diastereo- and enantioselective double Michael addition reaction. acs.org In this type of reaction, 3-nitroindoles act as robust and versatile electron-deficient heterocyclic compounds. acs.org They can react with various nucleophiles in cascade reactions that proceed through dearomatization. acs.org

For instance, the reaction of N-protected 3-nitroindoles with ethyl 4-mercapto-2-butenoate can be catalyzed by chiral amine-squaramide organocatalysts. This process yields chiral tetrahydrothiopheneindoline scaffolds bearing three contiguous stereocenters with high levels of diastereo- and enantioselectivity. acs.org The reaction is initiated by the conjugate addition of the thiol to the 3-nitroindole, which is followed by an intramolecular annulation. acs.org

The choice of the N-protecting group on the 3-nitroindole has been shown to be compatible with various substituents, including sulfonyl and acetyl groups. acs.org While specific data for the tert-butyl carboxylate derivative was part of a broader study, the general success with various N-protecting groups highlights its utility in such asymmetric transformations. The following table summarizes the results for different N-protected 3-nitroindoles in a thiol-triggered double Michael addition, demonstrating the high yields and stereoselectivities achievable. acs.org

Table 1: Organocatalytic Asymmetric Dearomatization of N-Protected 3-Nitroindoles

| N-Protecting Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Ts (p-toluenesulfonyl) | 99 | 80:20 | 90 |

| Bs (p-bromobenzenesulfonyl) | 94 | 83:17 | 97 |

| Ms (methanesulfonyl) | 99 | 82:18 | 99 |

| Ns (o-nitrobenzenesulfonyl) | 95 | 82:18 | 98 |

| Ac (acetyl) | 85 | 75:25 | 92 |

Data sourced from a study on the organocatalytic asymmetric dearomatization of 3-nitroindoles. acs.org

The successful application of various N-protected 3-nitroindoles in this and other asymmetric reactions underscores the importance of this compound as a valuable building block in the synthesis of complex, chiral heterocyclic molecules. The Boc group, in particular, offers the advantage of being readily removable under acidic conditions, providing a pathway to further functionalize the indole nitrogen.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 3-nitro-1H-indole-1-carboxylate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In a typical analysis, the ¹H NMR spectrum reveals characteristic signals that correspond to the distinct protons of the indole (B1671886) ring and the tert-butyl protecting group. The protons of the tert-butyl group are expected to appear as a singlet in the upfield region of the spectrum, typically around 1.71 ppm, due to the nine equivalent protons. The aromatic protons of the indole nucleus will present as a more complex pattern of multiplets in the downfield region, generally between 7.46 and 8.30 ppm. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitro group at the C3 position and the carbamate (B1207046) at the N1 position.

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule. The spectrum would show a signal for the carbonyl carbon of the tert-butoxycarbonyl group around 149.9 ppm, and the quaternary carbon of the tert-butyl group at approximately 85.9 ppm. The carbons of the indole ring will resonate in the aromatic region, with their exact positions dictated by the substituents.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~8.30 | m | Aromatic CH |

| ¹H | ~7.61 | m | Aromatic CH |

| ¹H | ~7.46 | m | Aromatic CH |

| ¹H | ~1.71 | s | (CH₃)₃C |

| ¹³C | ~149.9 | - | C=O |

| ¹³C | ~134.5 | - | Aromatic C |

| ¹³C | ~133.2 | - | Aromatic C |

| ¹³C | ~127.7 | - | Aromatic CH |

| ¹³C | ~127.0 | - | Aromatic C |

| ¹³C | ~125.9 | - | Aromatic CH |

| ¹³C | ~121.7 | - | Aromatic CH |

| ¹³C | ~121.0 | - | Aromatic CH |

| ¹³C | ~115.7 | - | Aromatic C |

| ¹³C | ~85.9 | - | C(CH₃)₃ |

| ¹³C | ~28.1 | - | C(CH₃)₃ |

| Note: The presented data is a composite representation from typical spectral data for this compound and may vary slightly based on the solvent and experimental conditions. |

Mass Spectrometry (MS) Techniques for Compound Verification

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates the proposed structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₃H₁₄N₂O₄), the calculated exact mass is 262.0954 g/mol . Experimental HRMS data that closely matches this theoretical value provides strong evidence for the compound's identity.

Electron Ionization Mass Spectrometry (EI-MS) typically reveals the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of this compound would be expected to involve the loss of the tert-butyl group (C(CH₃)₃), isobutylene (B52900), and the subsequent fragmentation of the indole core.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| HRMS | Calculated m/z (M+H)⁺ | 263.1026 |

| HRMS | Found m/z (M+H)⁺ | 263.1025 |

| MS (EI) | Molecular Ion (M⁺) | 262 |

| MS (EI) | Key Fragment Ions (m/z) | 206, 160, 132, 116 |

| Note: Fragmentation patterns can vary depending on the ionization method and energy. |

Chromatographic Analysis (e.g., HPLC, UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to assess the purity of this compound. These methods separate the target compound from any impurities, starting materials, or byproducts.

In a typical HPLC or UPLC analysis, a solution of the compound is injected onto a stationary phase (column), and a liquid mobile phase is pumped through the column to elute the components. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature of the compound under specific chromatographic conditions. A pure sample will ideally show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity determination.

As this compound is an achiral molecule, the determination of the enantiomeric ratio is not applicable.

Table 3: Representative HPLC Parameters for Purity Analysis

| Parameter | Specification |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | A single major peak indicating high purity |

X-ray Diffraction for Solid-State Structure Confirmation

X-ray diffraction analysis of a single crystal provides unambiguous proof of the molecular structure in the solid state, including the precise arrangement of atoms and the regiochemistry of the nitration. While a specific crystal structure for this compound is not widely reported, studies on closely related compounds have been used to confirm the position of the nitro group.

For instance, X-ray diffraction analysis of a similar 3-nitroindole derivative confirmed that the nitration occurs at the C3 position of the indole ring. researchgate.net This technique provides definitive evidence of the connectivity and stereochemistry of the molecule, which is often challenging to establish solely through spectroscopic methods. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, serve as the gold standard for structural confirmation.

Theoretical and Mechanistic Studies

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for understanding the intricacies of chemical reactions and molecular properties. In the context of tert-butyl 3-nitro-1H-indole-1-carboxylate, these methods provide a window into the electronic and structural dynamics that are often difficult to probe experimentally.

Elucidation of Reaction Mechanisms and Transition States

The regioselective nitration of N-Boc-indole at the C3 position is a critical transformation for which computational studies have provided significant mechanistic clarity. Research employing density functional theory (DFT) has been instrumental in mapping the reaction pathway for the synthesis of this compound.

A proposed mechanism, supported by DFT calculations at the PCM(dichloromethane)/B3LYP-D3BJ/6-31G(d) level of theory, suggests the initial formation of trifluoroacetyl nitrate (B79036) from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640). nih.gov This highly electrophilic nitrating agent then reacts with tert-butyl 1H-indole-1-carboxylate.

The key step in this transformation is the electrophilic attack of the trifluoroacetyl nitrate on the electron-rich indole (B1671886) ring. Computational models indicate that the reaction proceeds through a four-membered ring transition state. nih.gov The calculated free energies for this pathway highlight a highly regioselective process favoring the formation of the 3-nitro product. The transition state for the formation of the C3-nitro isomer is significantly lower in energy compared to other potential isomers, explaining the observed experimental outcomes. The subsequent elimination of trifluoroacetic acid from this intermediate yields the final product, this compound. nih.gov

The steric hindrance at other positions of the indole ring, as revealed by computational models, further reinforces the preference for nitration at the C3 position. For instance, studies on 4-substituted indoles have shown that increased steric bulk can negatively impact the reaction yield, a phenomenon that aligns with the calculated transition state geometries. nih.gov

Conformational Analysis and Energetics

The conformational landscape of this compound is primarily dictated by the rotation around the N-C(O) bond of the carbamate (B1207046) group and the orientation of the nitro group. While specific computational studies focusing solely on the conformational analysis of this particular molecule are not extensively documented in the literature, general principles derived from related N-Boc-indoles can be applied.

The tert-butyl group, due to its size, imposes significant steric constraints, influencing the preferred orientation of the carbamate. The planarity of the indole ring system is largely maintained, but slight puckering may occur to alleviate steric strain. The rotational barrier of the Boc group is a key energetic parameter. In related systems, these barriers have been investigated to understand the accessibility of different conformational states.

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive understanding of a chemical transformation requires knowledge of both its kinetic and thermodynamic parameters. For the synthesis of this compound, these aspects dictate the reaction rate, yield, and equilibrium position.

While detailed experimental kinetic studies specifically for the nitration of tert-butyl 1H-indole-1-carboxylate to its 3-nitro derivative are not widely available in peer-reviewed literature, the reaction is generally performed under conditions that favor rapid conversion. The use of a highly reactive nitrating agent like trifluoroacetyl nitrate at low temperatures suggests a low activation energy barrier for the reaction. nih.gov The reaction conditions reported in the literature, such as a reaction time of a few hours, provide qualitative insight into the reaction rate. nih.gov

Below is a table summarizing the types of data that would be sought in a full kinetic and thermodynamic analysis:

| Parameter | Description | Relevance |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Quantifies the speed of the reaction. |

| Order of Reaction | The power to which the concentration of a reactant is raised in the rate law. | Describes how the reaction rate is affected by the concentration of each reactant. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the temperature sensitivity of the reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates whether the reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system during a reaction. | Reflects the change in randomness of the molecular system. |

| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of the reaction. |

Future Research Directions and Challenges

Development of Sustainable and Environmentally Friendly Synthetic Routes

A significant challenge in the synthesis of 3-nitroindoles has been the reliance on harsh and hazardous reagents, such as concentrated nitric acid, which pose safety risks and are environmentally detrimental. nih.govrsc.org Traditional methods often suffer from low yields and poor compatibility with various functional groups. nih.govrsc.org Therefore, a primary research goal is the development of efficient, green, and safe synthetic protocols.

Recent advancements have moved towards non-acidic and non-metallic reaction conditions. rsc.orgrsc.org One promising method involves the in-situ generation of trifluoroacetyl nitrate (B79036) (CF₃COONO₂) from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640). nih.gov This reagent acts as a potent electrophile for the nitration of a wide range of indoles at the C-3 position. rsc.org This approach avoids the use of strong, corrosive acids, representing a significant step towards a more sustainable process. nih.govrsc.org Future work will likely focus on:

Replacing reagents like trifluoroacetic anhydride with more benign alternatives.

Exploring catalytic systems that can generate the nitrating agent using less than stoichiometric amounts of activators.

Investigating solvent effects and developing protocols that work in greener solvents, such as water, potentially using nanoreactor technologies like self-assembled capsules to facilitate the reaction in aqueous media. nih.gov

Optimizing reaction conditions to further improve yields and minimize by-product formation, building on the principle of creating less hazardous synthetic methods. youtube.com

Exploration of Novel Derivatization Pathways and Functional Group Compatibility

The synthetic value of tert-Butyl 3-nitro-1H-indole-1-carboxylate is directly linked to its capacity for further transformation. The electron-withdrawing nitro group renders the indole (B1671886) ring electron-poor, opening up unique avenues for derivatization that are not possible with standard indoles. rsc.orgresearchgate.net Research in this area focuses on exploiting this reactivity and understanding the compatibility of the nitration reaction with a wide array of functional groups.

Functional Group Compatibility: A key challenge has been the poor functional group compatibility of older nitration methods. nih.govrsc.org Modern methods have shown remarkable tolerance. For instance, the trifluoroacetyl nitrate method works well with indoles bearing various substituents at the 5, 6, and 7-positions, including halogens and even other nitro groups, providing good to excellent yields. nih.gov The reaction is also compatible with different N-protecting groups, such as alkyl, benzyl, and phenyl groups. nih.gov However, significant steric hindrance near the reaction site, such as a methyl group at the 4-position, can reduce yields. rsc.org

The interactive table below summarizes the compatibility of various substituted indoles in a modern, non-acidic nitration protocol. nih.gov

Table 1: Functional Group Compatibility in the Synthesis of 3-Nitroindole Analogs

| N1-Substituent | Ring Substituent | Product | Yield (%) |

|---|---|---|---|

| tert-Butoxycarbonyl | None | This compound | 91% (gram scale) |

| Methyl | None | 1-Methyl-3-nitro-1H-indole | Medium Yield |

| Benzyl | None | 1-Benzyl-3-nitro-1H-indole | Medium Yield |

| Phenyl | None | 1-Phenyl-3-nitro-1H-indole | Increased Yield |

| tert-Butoxycarbonyl | 5-Nitro | tert-Butyl 3,5-dinitro-1H-indole-1-carboxylate | Good to Excellent |

| tert-Butoxycarbonyl | 5-Bromo | tert-Butyl 5-bromo-3-nitro-1H-indole-1-carboxylate | Good to Excellent |

| tert-Butoxycarbonyl | 6-Chloro | tert-Butyl 6-chloro-3-nitro-1H-indole-1-carboxylate | Medium Yield |

Novel Derivatizations: Future research will continue to explore the rich chemistry of the 3-nitroindole core. The electrophilic nature of this scaffold makes it an excellent substrate in reactions with electron-rich species. rsc.orgresearchgate.netnih.gov Key future directions include:

Cycloaddition and Annulation Reactions: 3-Nitroindoles can act as Michael acceptors or dipolarophiles, participating in reactions like the Barton-Zard pyrrole (B145914) synthesis to form pyrrolo[3,4-b]indoles. nih.govresearchgate.net Further exploration of enantioselective (3+2) and other cycloadditions will provide access to complex, stereochemically rich heterocyclic systems. researchgate.net

Dearomatization Processes: These reactions temporarily break the aromaticity of the indole ring to allow for C2-C3 bond functionalization, a powerful strategy for building molecular complexity. rsc.orgresearchgate.net

Nucleophilic Additions: Recent work has shown that the N-H of the indole ring in 3-nitroindoles can act as a nucleophile in aza-1,6-Michael additions to para-quinone methides, a previously underexplored reactivity pattern. mdpi.com Investigating other nucleophilic partners and catalytic systems will be a fruitful area of research.

Advancements in Mechanistic Understanding and Catalytic Processes

A deeper understanding of the reaction mechanism is crucial for optimizing existing synthetic routes and developing novel catalytic processes. While electrophilic aromatic substitution is the generally accepted pathway for indole nitration, the precise nature of the intermediates and transition states warrants further investigation.

Recent studies combining experimental work and computational chemistry suggest a plausible mechanism for nitration using trifluoroacetic anhydride and tetramethylammonium nitrate. nih.govrsc.org In this proposed pathway, the reagents combine to form the highly electrophilic nitrating agent, trifluoroacetyl nitrate. nih.govrsc.org This species then undergoes a highly regioselective electrophilic substitution at the C-3 position of the N-Boc indole. rsc.org Computational studies suggest that arenium ions (Wheland intermediates) may not be obligatory for this type of electrophilic aromatic substitution. nih.govrsc.org

Future challenges and research directions include:

In-depth Computational Studies: Using density functional theory (DFT) and other computational tools to map the complete reaction energy profile for different substrates and catalytic systems. nih.gov This can help elucidate the factors controlling regioselectivity and reactivity.

Kinetic and Spectroscopic Analysis: Performing kinetic studies to determine reaction orders and activation parameters. Using in-situ spectroscopic techniques to identify and characterize transient intermediates, providing direct evidence for the proposed mechanism.

Development of Catalytic Systems: While current "green" methods are an improvement, they are often stoichiometric. A major goal is the development of a truly catalytic system for the regioselective nitration of indoles. This could involve transition metal catalysis or organocatalysis to generate the electrophilic nitrogen source more efficiently. rsc.org

Rational Design of Analogs for Specific Synthetic Applications

The ability to rationally design and synthesize analogs of this compound with tailored properties is essential for its application as a versatile building block. By strategically modifying the substituents on the indole ring, chemists can fine-tune the electronic properties, steric environment, and reactivity of the molecule for specific synthetic outcomes.

For example, the placement of the nitro group itself is critical. Studies on related nitroindoles have shown that altering the nitro group's position from C-4 to C-6 or C-7 dramatically changes the molecule's affinity for different biological receptors, demonstrating a clear structure-activity relationship. nih.gov While this example relates to biological activity, the same principle applies to synthetic utility. Introducing electron-donating or withdrawing groups at various positions can influence the reactivity of the 3-nitro group in subsequent transformations, such as nucleophilic aromatic substitution or reduction.

Future research will focus on:

Building a Library of Analogs: Systematically synthesizing a diverse library of analogs with different functional groups (e.g., formyl, cyano, hydroxymethyl) at various positions on the indole core.

Correlating Structure with Reactivity: Quantitatively studying how these modifications affect the molecule's performance in key synthetic transformations, such as cycloadditions or cross-coupling reactions.

Developing Predictive Models: Using the gathered data to build computational models that can predict the reactivity and suitability of a designed analog for a specific synthetic purpose, thereby accelerating the discovery of new synthetic routes.

The table below showcases a variety of known analogs, illustrating the chemical space that is already accessible and which can be expanded upon through rational design.

Table 2: Examples of Analogs Based on the 1H-Indole-1-carboxylate Scaffold

| Compound Name | Position of Nitro Group | Additional Functional Group |

|---|---|---|

| tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | 7 | 3-Formyl |

| tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate | 6 | 3-Formyl |

| tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | 5 | 3-Formyl |

| tert-Butyl 3-cyano-7-nitro-1H-indole-1-carboxylate | 7 | 3-Cyano |

| tert-Butyl 3-acetyl-7-nitro-1H-indole-1-carboxylate | 7 | 3-Acetyl |

By pursuing these avenues of research, the scientific community can ensure that this compound and its derivatives will remain powerful tools for constructing the complex molecules needed for medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-nitro-1H-indole-1-carboxylate, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The regioselective nitration of tert-butyl 1H-indole-1-carboxylate can be achieved using trifluoroacetic anhydride (TFAA) and tetramethylammonium nitrate under mild, non-acidic conditions. This method avoids traditional nitric acid, reducing side reactions. Key parameters include:

- Reagent Selection : Tetraalkylammonium nitrates (e.g., tetramethylammonium nitrate) enhance nitration efficiency .

- Temperature Control : Reactions at 0–25°C minimize decomposition.

- Yield Optimization : Microwave-assisted synthesis (e.g., 50–80°C, 1–2 hrs) improves yields (60–75%) compared to conventional reflux (12–24 hrs, 40–50% yield) .

- Regioselectivity Drivers : The tert-butyl group directs nitration to the C3 position via steric and electronic effects .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms bond lengths (C–N: ~1.45 Å) and angles, with R-factors <0.05 for high precision .

- NMR Analysis :

- ¹H NMR : C3 nitro group deshields adjacent protons (H2/H4: δ 8.2–8.5 ppm).

- ¹³C NMR : The tert-butyl carbonyl appears at ~155 ppm, while nitro-bearing carbons resonate at ~140–145 ppm .

- LC-MS : Molecular ion [M+H]+ at m/z 293.1 confirms molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective nitration of tert-butyl indole carboxylates?

- Methodological Answer : Regioselectivity arises from:

- Electrophilic Aromatic Substitution (EAS) : The tert-butyl group deactivates the indole ring, directing nitration to the C3 position via σ-complex stabilization. Computational modeling (DFT) shows a lower activation barrier at C3 (ΔG‡ ~15 kcal/mol) vs. C5 (ΔG‡ ~22 kcal/mol) .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize the transition state, enhancing selectivity.

- Counterion Role : Bulky ammonium ions (e.g., tetrabutylammonium) reduce steric hindrance at C3 .

Q. How can this compound be leveraged in multicomponent reactions to synthesize polycyclic indole derivatives?

- Methodological Answer : The nitro group enables diverse transformations:

- Barton–Zard Reaction : React with diketones (e.g., ethyl acetoacetate) under basic conditions (K₂CO₃, DMF, 80°C) to form pyrrolo[3,4-b]indoles (yields >85%) .

- Cycloadditions : Participate in [3+2] cycloadditions with alkynes (CuI catalysis) to generate indole-fused heterocycles .

- Reductive Functionalization : Hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura) .

Q. What strategies address contradictions in reported synthetic yields or purity for this compound?

- Methodological Answer : Discrepancies arise from:

- Purification Methods : Column chromatography (SiO₂, hexane/EtOAc 4:1) vs. recrystallization (EtOH/H₂O) affects purity (95% vs. 85%) .

- Byproduct Identification : HPLC-MS detects tert-butyl indole decomposition products (e.g., tert-butyl alcohol) in prolonged reactions.

- Scale-Up Challenges : Microwaves improve consistency at small scales (<10 g), while batch reactors require optimized stirring rates for larger scales .

Safety and Handling

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential NOx release during decomposition .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.